molecular formula C23H17N3O4 B14921845 (2E)-2-cyano-N-(2-methyl-5-nitrophenyl)-3-(3-phenoxyphenyl)prop-2-enamide

(2E)-2-cyano-N-(2-methyl-5-nitrophenyl)-3-(3-phenoxyphenyl)prop-2-enamide

Cat. No.: B14921845
M. Wt: 399.4 g/mol
InChI Key: TUFGJGKSXFFTTE-LDADJPATSA-N
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Description

(E)-2-CYANO-N~1~-(2-METHYL-5-NITROPHENYL)-3-(3-PHENOXYPHENYL)-2-PROPENAMIDE is an organic compound that belongs to the class of nitriles and amides This compound is characterized by the presence of a cyano group, a nitrophenyl group, and a phenoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-CYANO-N~1~-(2-METHYL-5-NITROPHENYL)-3-(3-PHENOXYPHENYL)-2-PROPENAMIDE typically involves multi-step organic reactions. One common method involves the condensation of an appropriate aldehyde with a nitrile in the presence of a base to form the desired propenamide. The reaction conditions often include:

    Solvent: Common solvents include ethanol, methanol, or acetonitrile.

    Catalyst: Bases such as sodium hydroxide or potassium carbonate.

    Temperature: Reactions are usually carried out at elevated temperatures (50-100°C).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-CYANO-N~1~-(2-METHYL-5-NITROPHENYL)-3-(3-PHENOXYPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The phenoxyphenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenoxyphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-CYANO-N~1~-(2-METHYL-5-NITROPHENYL)-3-(3-PHENOXYPHENYL)-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in π-π interactions makes it a candidate for drug design and development.

Medicine

In medicine, (E)-2-CYANO-N~1~-(2-METHYL-5-NITROPHENYL)-3-(3-PHENOXYPHENYL)-2-PROPENAMIDE could be investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (E)-2-CYANO-N~1~-(2-METHYL-5-NITROPHENYL)-3-(3-PHENOXYPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the nitrophenyl and phenoxyphenyl groups can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-CYANO-N~1~-(2-METHYL-5-NITROPHENYL)-3-(3-METHOXYPHENYL)-2-PROPENAMIDE: Similar structure with a methoxy group instead of a phenoxy group.

    (E)-2-CYANO-N~1~-(2-METHYL-5-NITROPHENYL)-3-(4-PHENOXYPHENYL)-2-PROPENAMIDE: Similar structure with a phenoxy group in a different position.

Uniqueness

(E)-2-CYANO-N~1~-(2-METHYL-5-NITROPHENYL)-3-(3-PHENOXYPHENYL)-2-PROPENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H17N3O4

Molecular Weight

399.4 g/mol

IUPAC Name

(E)-2-cyano-N-(2-methyl-5-nitrophenyl)-3-(3-phenoxyphenyl)prop-2-enamide

InChI

InChI=1S/C23H17N3O4/c1-16-10-11-19(26(28)29)14-22(16)25-23(27)18(15-24)12-17-6-5-9-21(13-17)30-20-7-3-2-4-8-20/h2-14H,1H3,(H,25,27)/b18-12+

InChI Key

TUFGJGKSXFFTTE-LDADJPATSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C(=C/C2=CC(=CC=C2)OC3=CC=CC=C3)/C#N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC(=CC=C2)OC3=CC=CC=C3)C#N

Origin of Product

United States

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